Thalicsessine

Description

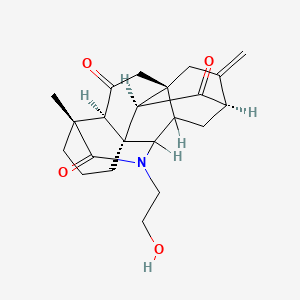

Structure

3D Structure

Properties

CAS No. |

113807-86-6 |

|---|---|

Molecular Formula |

C22H27NO4 |

Molecular Weight |

369.5 g/mol |

IUPAC Name |

(1S,5R,11R,14S,17S,18R)-7-(2-hydroxyethyl)-5-methyl-12-methylidene-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane-6,16,19-trione |

InChI |

InChI=1S/C22H27NO4/c1-11-9-21-10-14(25)16-20(2)4-3-5-22(16)17(21)15(26)12(11)8-13(21)18(22)23(6-7-24)19(20)27/h12-13,16-18,24H,1,3-10H2,2H3/t12-,13?,16-,17-,18?,20-,21+,22+/m1/s1 |

InChI Key |

SOOGRVQQQMCVQZ-YVFUZPLQSA-N |

SMILES |

CC12CCCC34C1C(=O)CC56C3C(=O)C(CC5C4N(C2=O)CCO)C(=C)C6 |

Isomeric SMILES |

C[C@@]12CCC[C@]34[C@@H]1C(=O)C[C@]56[C@H]3C(=O)[C@H](CC5C4N(C2=O)CCO)C(=C)C6 |

Canonical SMILES |

CC12CCCC34C1C(=O)CC56C3C(=O)C(CC5C4N(C2=O)CCO)C(=C)C6 |

Origin of Product |

United States |

Isolation and Source Identification of Thalicsessine

Extraction and Chromatographic Isolation Methodologies from Plant Sources

The isolation of alkaloids like Thalicsessine from plant materials typically involves a series of extraction and purification steps, leveraging their chemical properties.

This compound was first identified as a novel C20-diterpenoid alkaloid isolated from Thalictrum sessile Hayata, a plant belonging to the Ranunculaceae family. researchgate.netresearchgate.net The elucidation of its structure relied on comprehensive spectral and chemical evidence. researchgate.netresearchgate.net This discovery marked the initial report of diterpenoid alkaloids within the Thalictrum genus. researchgate.netresearchgate.net

General procedures for extracting total alkaloids from plant sources often involve initial dissolution of the plant extract in an acidic aqueous solution, followed by filtration and degreasing with non-polar solvents like petroleum ether. researchgate.net The pH of the aqueous phase is then adjusted to an alkaline level (e.g., pH 10 with ammonia (B1221849) water) to convert the alkaloid salts back into their free base form, which can then be extracted into an organic solvent such as chloroform. researchgate.netjocpr.com The organic extract is subsequently concentrated to yield the total alkaloid fraction. researchgate.net

Alkaloids present a challenge for separation due to their often complex nature and structural similarities. jocpr.com Various advanced chromatographic techniques are employed to achieve their isolation and purification:

Column Chromatography: This is a widely used method, typically employing adsorbents such as silica (B1680970) gel or aluminum oxide (Al2O3), and sometimes cellulose (B213188) or polyamide. researchgate.netjocpr.comcolumn-chromatography.commdpi.com Elution is performed using lipophilic organic solvents like benzene, chloroform, ethyl, or mixtures thereof. jocpr.com Silica gel is a common stationary phase, but basic aluminum oxide is considered a suitable alternative for drug purification. column-chromatography.com Gradient elution, for instance, with dichloromethane/methanol (B129727) systems, is often utilized for preliminary separation of total alkaloid mixtures. mdpi.com

High Performance Liquid Chromatography (HPLC): HPLC is highly effective for separating complex alkaloid mixtures, offering high sensitivity and rapid analysis. researchgate.netjocpr.com Both silica gel adsorption columns and C18 reversed-phase columns are commonly used for alkaloid separation in HPLC. researchgate.netjocpr.com

Preparative Thin Layer Chromatography (TLC): This technique is also employed for the separation of alkaloids, particularly for smaller quantities or for screening fractions before larger-scale purification. researchgate.netjocpr.com

Dry Column Chromatography and Medium/Low-Pressure Column Chromatography: These are additional chromatographic methods applied in the separation of alkaloids. researchgate.netjocpr.com

Countercurrent Distribution Method: This technique separates compounds based on their differential partitioning between two immiscible liquid phases, effective for alkaloids with varying polarities and solubilities. jocpr.com

Solubility-Based Separation: Differences in the solubility of alkaloids or their salts formed with acids can also be exploited for separation. jocpr.com

Isolation from Thalictrum sessile

Identification of Microbial Producers of this compound

Beyond plant sources, this compound has also been discovered as a metabolite produced by specific microbial strains, highlighting the diverse biosynthetic capabilities across different kingdoms of life.

This compound was identified as a secondary metabolite produced by Enterococcus villorum SB2. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov This particular strain, E. villorum SB2 (accession number KX830968), was initially isolated from the vaginal microbiota of pregnant women. nih.govresearchgate.net

The identification of this compound from E. villorum SB2 was achieved through untargeted metabolite profiling using High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS). nih.govresearchgate.net The HR-LCMS results revealed this compound alongside a range of other metabolites, including various amino acids, organic acids, peptides, flavonoids, other terpenoids (e.g., Austinol, Valdiate), indole (B1671886) derivatives, antimicrobial compounds (e.g., Fortimicin A), and fatty acids. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov

For the production of these metabolites, M17 media was determined to be optimal for E. villorum SB2, yielding better bacterial colonies and demonstrating the maximum growth rate compared to other tested media (MRS and LAPTg). nih.govresearchgate.netresearchgate.net Enterococcus villorum is a Gram-positive bacterium, phylogenetically closely related to the Enterococcus faecium species group. frontiersin.orgnih.govnih.gov

Table 1: Key Data for Enterococcus villorum SB2 Cultivation

| Parameter | Value | Source |

| Strain Accession No. | KX830968 | nih.govresearchgate.net |

| Isolation Source | Vagina of pregnant women | nih.govresearchgate.net |

| Optimal Growth Media | M17 | nih.govresearchgate.net |

| Doubling Time (M17) | 1.6 h | nih.gov |

| Specific Growth Rate (M17) | 0.4 h⁻¹ | nih.gov |

The discovery of compounds like this compound from microbial sources, particularly uncultivated or difficult-to-culture microorganisms, is significantly advanced by metagenomic and metabolomic approaches.

Metagenomic Approaches: Metagenomics offers a culture-independent strategy to explore the biosynthetic potential of microbial communities. nih.govmdpi.comoup.comnih.govjmb.or.kr By directly extracting and analyzing environmental DNA (eDNA), researchers can identify and express biosynthetic gene clusters in heterologous hosts, bypassing the need to cultivate the original microorganisms. nih.govmdpi.com This approach allows for the analysis of the genetic diversity and functional capabilities of entire microbial populations. jmb.or.kr

Sequence-based metagenomics involves profiling the biosynthetic content of metagenomic samples to identify high-value targets and facilitate the targeted recovery of complete biosynthetic pathways. nih.govmdpi.com

Function-based metagenomics aims to identify clones that are already biosynthetically active, directly revealing compound production. nih.gov These methods are crucial for unlocking the vast, unexplored biosynthetic potential encoded within the genomes of uncultured bacteria. nih.gov

Metabolomic Approaches: Metabolomics is defined as the comprehensive analysis of small molecule metabolites (typically < 1000 Da) within a biological system under specific conditions. nih.govrsc.orgtandfonline.commdpi.comapsnet.org It provides direct insights into the biological functions and phenotypic expressions of an organism. nih.govmdpi.com

Role in Discovery: Metabolomics, especially when coupled with advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, is instrumental in the discovery of novel secondary metabolites from microbial sources. nih.govrsc.orgtandfonline.commdpi.comapsnet.org

Dereplication: A significant advantage of metabolomics in drug discovery is its ability to perform rapid "dereplication," which involves quickly identifying known compounds to focus efforts on truly novel molecules, thereby accelerating the discovery process and aiding in the identification of compounds with unique mechanisms of action. nih.govtandfonline.com

Key Techniques: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a primary tool for untargeted metabolite profiling. nih.govresearchgate.netmdpi.com When combined with multivariate statistical methods like Principal Component Analysis (PCA), LC-HRMS can effectively differentiate bacterial strains based on their unique chemical profiles, thus prioritizing strains that produce chemically diverse or novel compounds. nih.govmdpi.com

Structural Elucidation and Stereochemical Characterization of Thalicsessine

Application of Spectroscopic Techniques for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic compounds, offering detailed insights into the carbon-hydrogen framework and the spatial arrangement of atoms. For thalicsessine, both one-dimensional (1D) and two-dimensional (2D) NMR techniques were instrumental in its characterization. researchgate.netnp-mrd.orgnih.govresearchgate.netresearchgate.net

Typically, 1D NMR spectra, such as proton (¹H NMR) and carbon-13 (¹³C NMR), provide information on the types of protons and carbons present and their immediate electronic environments. For instance, a ¹³C NMR spectrum at 25 MHz in D2O has been reported for this compound. np-mrd.org

Advanced 2D NMR techniques, which correlate signals from different nuclei or through bonds, are essential for constructing the full molecular skeleton. These include:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, revealing vicinal and geminal proton relationships. nih.govresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached, providing direct C-H connectivity. nih.govresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-4 bond) correlations between protons and carbons, crucial for identifying quaternary carbons and establishing connectivity across heteroatoms or ring systems. nih.govresearchgate.net

Distortionless Enhancement by Polarization Transfer (DEPT): Differentiates between CH, CH₂, CH₃ groups, and quaternary carbons in a ¹³C NMR spectrum. nih.gov

The application of these techniques allows for the assignment of all proton and carbon signals and the assembly of the complete planar structure of this compound.

High-Resolution Mass Spectrometry (HRMS) plays a critical role in confirming the elemental composition and exact molecular weight of a compound. For this compound, HRMS analysis, specifically High Resolution Liquid Chromatography-Mass Spectrometry (Q-TOF-MS), confirmed its molecular formula as C22H27NO4 and its exact mass as 369.1940. metabolomicsworkbench.orgluvas.edu.in This precision is vital for distinguishing between compounds with very similar nominal masses but different atomic compositions.

The confirmed molecular formula and exact mass for this compound are presented in Table 1.

Table 1: Molecular Formula and Exact Mass of this compound

| Property | Value |

| Molecular Formula | C22H27NO4 |

| Exact Mass | 369.1940 |

X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic and molecular structure of crystalline compounds, including the absolute configuration of chiral molecules. wikipedia.orglibretexts.orgnih.govmpg.deyale.edu While specific data regarding the use of X-ray crystallography for the absolute configuration assignment of this compound itself are not explicitly detailed in the provided search results, this method is a definitive approach for complex natural products, particularly diterpenoid alkaloids, when suitable crystals can be obtained. It provides unambiguous information about bond lengths, bond angles, and stereochemistry, which is crucial for a complete structural characterization. wikipedia.orglibretexts.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Chiroptical Properties and Stereochemical Assignments

Chiroptical properties, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy, are fundamental for determining the stereochemistry and absolute configuration of chiral molecules in solution. These techniques measure the differential absorption or rotation of left and right circularly polarized light by a chiral substance. While the provided information does not detail specific chiroptical data for this compound, such methods are routinely employed in the stereochemical assignments of complex natural products, including other diterpenoid alkaloids. For instance, chiroptical properties have been used to confirm the stereochemistry of related compounds. researchgate.net The distinct three-dimensional arrangement of atoms in chiral diterpenoid alkaloids gives rise to unique chiroptical signatures, which can be compared with known compounds or predicted computationally to assign absolute configurations.

Comparative Structural Analysis with Related Diterpenoid Alkaloids

This compound belongs to the class of C20-diterpenoid alkaloids. researchgate.net Diterpenoid alkaloids are a large and structurally diverse group of natural products, primarily found in plants of the Aconitum and Delphinium genera, as well as Thalictrum. researchgate.netresearchgate.netscholarena.comnih.gov These alkaloids are typically classified into C19-norditerpenoid alkaloids (e.g., aconitine-type, lycoctonine-type) and C20-diterpenoid alkaloids (e.g., atisine-type, veatchine-type). nih.gov

The isolation of this compound from Thalictrum sessile Hayata, along with the known diterpenoid alkaloid spiradine A, highlights its structural relationship within this family. researchgate.net Other examples of diterpenoid alkaloids include talatisamine, liljestrandisine, and liljestrandinine (C19-diterpenoid alkaloids of the aconitine-type), and heterophylline-A, heterophylline-B, and condelphine (B1669295) (C19-diterpenoid alkaloids). scholarena.comnih.gov

Comparative structural analysis involves examining the core skeletal features, the number and position of oxygen and nitrogen functionalities, and the stereochemical details. The complex polycyclic architectures of diterpenoid alkaloids, often featuring multiple stereocenters and intricate ring systems, present significant challenges and interest in their structural elucidation and synthesis. biorxiv.org Understanding the structure of this compound in the context of these related compounds contributes to the broader knowledge of diterpenoid alkaloid chemistry and biosynthesis.

Synthetic Endeavors and Chemical Modifications of Thalicsessine

Total Synthesis Approaches to the Thalicsessine Scaffold

Information regarding specific total synthesis approaches to the this compound scaffold is not detailed in the provided literature. Total synthesis of complex natural products typically involves meticulous planning and execution to construct the target molecule from simpler starting materials ijarsct.co.inub.edu.

Specific strategic disconnections and key synthetic intermediates for the total synthesis of this compound are not elaborated upon in the available information. Retrosynthetic analysis is a fundamental approach in total synthesis, guiding chemists to simplify complex target molecules into more accessible precursors through strategic bond disconnections ijarsct.co.inub.edue3s-conferences.orgnsf.govspringernature.com. However, the application of this methodology specifically to this compound is not documented here.

Details on the development of stereoselective synthetic routes for this compound are not found in the provided research. Stereoselective synthesis is crucial for natural products with multiple chiral centers to ensure the formation of the desired enantiomer or diastereomer nih.govnih.gov. While methods for asymmetric transformations are vital in natural product synthesis ijarsct.co.in, their specific application to this compound has not been identified.

Strategic Disconnections and Key Synthetic Intermediates

Semisynthesis of this compound Derivatives from Precursors

The semisynthesis of this compound derivatives from known precursors is not described in the provided search results. Semisynthesis involves the chemical modification of a naturally occurring advanced precursor to obtain the desired molecule or its derivatives ub.edu. Although this compound is a naturally occurring terpenoid alkaloid scribd.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net, reports on its semisynthetic transformations are not available.

Design and Synthesis of Structural Analogs for Research Purposes

Specific information on the design and synthesis of structural analogs of this compound for research purposes is not detailed in the provided literature. The synthesis of structural analogs is a common strategy in medicinal chemistry to explore structure-activity relationships and develop new compounds with improved properties springernature.commdpi.comnih.govnih.gov.

Details concerning scaffold modifications and functional group derivatization specifically applied to this compound are not available. Chemical modifications, such as derivatization, are often employed to alter the properties or enhance the biological activity of natural products nih.gov.

The synthesis of labeled analogs of this compound for mechanistic studies is not reported in the provided information. Isotope labeling, including deuterium (B1214612) and 13C labeling, is a powerful tool for elucidating metabolic pathways and reaction mechanisms researchgate.netresearchgate.netnih.govnih.govnih.govnih.govyoutube.comresearchgate.net. However, there is no specific mention of labeled this compound analogs being synthesized for such studies.

Biosynthetic Investigations of Thalicsessine

Proposed Biosynthetic Pathways in Plant Systems

The biosynthesis of diterpenoid alkaloids in plants, including compounds like Thalicsessine, is a complex process that begins with the formation of universal isoprenoid precursors.

Diterpenoid Precursor Formation (e.g., MEP and MVA Pathways)

In plant systems, the foundational C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) (PubChem CID: 1195) and its isomer dimethylallyl pyrophosphate (DMAPP) (PubChem CID: 647), are synthesized via two primary metabolic routes: the mevalonate (B85504) (MVA) pathway (PubChem CID: 439230) and the methylerythritol 4-phosphate (MEP) pathway (PubChem CID: 443198). hmdb.cainvivochem.com

The MVA pathway operates in the cytoplasm and endoplasmic reticulum, typically leading to the production of sterols, sesquiterpenes, and triterpenes. invivochem.com In contrast, the MEP pathway is localized in plastids and is the predominant pathway for the biosynthesis of diterpenes, monoterpenes, carotenoids, and isoprene (B109036). invivochem.com Given that this compound is a C20-diterpenoid alkaloid, its core diterpenoid skeleton is primarily expected to be derived from the MEP pathway. nih.govinvivochem.com Both pathways are essential as they converge to produce IPP and DMAPP, which are then condensed to form larger isoprenoid precursors, such as the C20 geranylgeranyl pyrophosphate (GGPP) (PubChem CID: 447277), a direct precursor for diterpenes. hmdb.cainvivochem.com The interconversion between IPP and DMAPP is catalyzed by isopentenyl diphosphate (B83284) isomerase (IDI), an enzyme crucial for providing the necessary building blocks for all isoprenoids. invivochem.com

The distribution and primary products of these pathways in plants are summarized in the table below:

| Pathway | Cellular Location | Primary Isoprenoid Products |

| Mevalonate (MVA) | Cytoplasm, Endoplasmic Reticulum | Sterols, Sesquiterpenes, Triterpenes |

| Methylerythritol 4-phosphate (MEP) | Plastids | Diterpenes, Monoterpenes, Carotenoids, Isoprene |

Key Enzymatic Transformations and Gene Cluster Analysis

Following the formation of the diterpenoid precursor GGPP, a series of enzymatic transformations are required to cyclize and modify the carbon skeleton, ultimately leading to the complex structure of diterpenoid alkaloids. These transformations typically involve specialized enzymes such as diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs). wikipedia.org DiTPSs are responsible for the initial cyclization of GGPP into various diterpene scaffolds. Subsequently, CYPs introduce diverse functional groups, including hydroxyl, epoxy, and other modifications, playing a pivotal role in the structural diversification of terpenoids and alkaloids. wikipedia.orgctdbase.org

Plant specialized metabolic pathways, including those responsible for terpenoid and alkaloid biosynthesis, are frequently organized into biosynthetic gene clusters (BGCs). wikipedia.orguni.luuni.lu These gene clusters represent groups of co-localized genes that encode enzymes acting synergistically within a specific biosynthetic pathway. The organization of genes into BGCs is believed to facilitate the coordinated expression of pathway genes and is a significant factor in the evolution of specialized metabolites. wikipedia.orguni.lu While specific details regarding a dedicated this compound gene cluster in plants are not extensively documented in the available literature, the general principle of gene clustering for diterpenoid alkaloid biosynthesis is well-established. Studies on other diterpenoid BGCs in plants, such as those involved in miltiradiene (B1257523) biosynthesis, illustrate the dynamic nature of their evolution and the crucial roles of enzymes like diTPSs and CYP76AHs in generating diverse terpene backbones and their subsequent oxidation. wikipedia.org

Post-Synthetic Modifications and Alkaloid Diversification

After the core diterpenoid alkaloid skeleton is formed through initial cyclization and basic functionalization, further post-synthetic modifications (PSMs) are critical for generating the vast structural diversity and specific biological activities observed in these compounds. In the context of natural product biosynthesis, these modifications refer to enzymatic alterations that occur following the primary biosynthetic steps. uni-freiburg.de

These modifications can encompass a wide range of reactions, including but not limited to hydroxylation, methylation, glycosylation, acylation, and various rearrangement reactions. ctdbase.orguni-freiburg.de These steps are catalyzed by a diverse array of enzymes that fine-tune the chemical properties and biological functions of the alkaloids. For diterpenoid alkaloids like this compound, such modifications would impart the specific functional groups and stereochemistry characteristic of the final compound. The enzymes involved in these late-stage modifications often exhibit a degree of promiscuity, enabling the rapid diversification of chemical structures through evolutionary processes. wikipedia.org This enzymatic flexibility allows plants to produce a wide array of structurally related, yet functionally distinct, secondary metabolites from a common biosynthetic scaffold.

Elucidation of Microbial Biosynthesis Routes

Beyond plant systems, emerging evidence suggests that certain microorganisms also possess the capacity for the biosynthesis of terpenoids, including those potentially related to this compound.

Characterization of Microbial Biosynthetic Gene Clusters

Microorganisms are increasingly recognized for their ability to produce complex natural products, often through distinct biosynthetic pathways encoded within their genomes as gene clusters. wikipedia.org A significant finding indicates that the bacterium Gbtc_1 harbors both the MEP and MVA pathways, which are fundamental for terpenoid precursor formation, a characteristic typically associated with plants. This suggests that Gbtc_1, or similar microbial species, could potentially synthesize terpenoids, including diterpenoids, and possibly diterpenoid alkaloids such as this compound. While detailed characterization of a specific "this compound biosynthetic gene cluster" in microbes is not extensively available in the provided search results, the presence of these foundational MEP and MVA pathways in a bacterium like Gbtc_1 implies the existence of the necessary genetic machinery for diterpenoid biosynthesis. Microbial gene clusters typically encode a series of enzymes, including synthases, transferases, and various modifying enzymes, which act in a coordinated manner to produce the final natural product. wikipedia.org

Comparative Analysis of Plant and Microbial Pathways

The co-existence of both the MVA and MEP pathways in certain bacteria, such as Gbtc_1, presents a compelling parallel to the biosynthetic capabilities observed in plant systems. hmdb.ca In plants, these pathways are spatially separated within different cellular compartments (MVA in the cytoplasm and MEP in plastids). invivochem.com The presence of both pathways within a single bacterial species, as indicated for Gbtc_1, suggests either convergent evolution or instances of horizontal gene transfer, allowing the bacterium to access a broader spectrum of terpenoid precursors. hmdb.ca

While plants are traditionally recognized as the primary producers of diterpenoid alkaloids like this compound, the discovery of plant-like biosynthetic capabilities in microorganisms, particularly concerning the fundamental terpenoid precursors, opens new avenues for understanding the evolutionary origins and potential alternative production routes for these complex natural products. A comparative analysis of these pathways would highlight similarities in the initial precursor formation (IPP and DMAPP via MVA and MEP) and potentially reveal divergent enzymatic strategies employed for subsequent cyclization and downstream modifications, reflecting the unique metabolic adaptations of plants and microorganisms. The ability of certain bacteria to utilize both the MEP and MVA pathways, a feature uncommon among most bacteria that typically rely on only one, represents a significant point of comparison with plant biosynthesis. hmdb.ca

Mechanistic Biological and Pharmacological Research Preclinical Focus

In Vitro Cellular and Molecular Target Identification

Specific in vitro cellular studies detailing Thalicsessine's anti-inflammatory mechanisms, such as its effects on cytokine production, inflammatory enzyme inhibition (e.g., COX, LOX), or modulation of signaling pathways (e.g., NF-κB, MAPK), are not identified in the current literature. General anti-inflammatory mechanisms often involve modulating pro-inflammatory cytokines like TNF-α and IL-1, or influencing immune cell responses. mdpi.comnih.gov However, these broad mechanisms have not been specifically attributed to this compound.

Research specifically exploring the analgesic mechanisms of this compound, including its potential interactions with pain-related receptors (e.g., opioid receptors, transient receptor potential channels), is not documented. Analgesic compounds often act by modulating neurotransmitter release, influencing ion channels, or interacting with G protein-coupled receptors (GPCRs) involved in pain perception. However, no such specific interactions have been reported for this compound.

Beyond potential anti-inflammatory, analgesic, or antimicrobial effects, other preclinical biological activities and their underlying mechanisms for this compound are not specifically detailed in the available scientific literature.

Studies on Antimicrobial Activity and Modes of Action against Pathogens

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery to understand how modifications to a chemical structure influence its biological activity. For this compound, comprehensive SAR studies are not identified in the available research.

Identification of Pharmacophores and Key Chemical Modalities

In Vivo Preclinical Animal Model Studies (Mechanistic and Proof-of-Concept)

This compound is an ajaconine-type C20 diterpene alkaloid, with the chemical formula C22H27NO4 and a molecular weight of 369.47. It has been isolated from the plant Thalictrum sessile (Ranunculaceae) metabolomicsworkbench.orgmetabolomicsworkbench.org. Preclinical investigations have indicated that this compound possesses analgesic and anti-inflammatory properties metabolomicsworkbench.orgmetabolomicsworkbench.org.

In vivo studies have demonstrated the anti-inflammatory efficacy of this compound in animal models. A notable finding includes a significant reduction in carrageenan-induced inflammation. Specifically, this compound exhibited a 40% reduction of carrageenan-induced inflammation when administered at a dose of 20 mg/kg metabolomicsworkbench.org. This suggests a measurable pharmacodynamic effect in modulating inflammatory responses in a relevant preclinical model.

Table 1: Effect of this compound on Carrageenan-Induced Inflammation in Animal Models

| Study Parameter | Observation/Result | Citation |

| Inflammatory Model | Carrageenan-induced inflammation | metabolomicsworkbench.org |

| Compound Administered | This compound | metabolomicsworkbench.org |

| Dose | 20 mg/kg | metabolomicsworkbench.org |

| Pharmacodynamic Endpoint | Reduction of inflammation | metabolomicsworkbench.org |

| Observed Effect | 40% reduction of carrageenan-induced inflammation | metabolomicsworkbench.org |

Detailed research specifically evaluating the cellular and molecular responses of this compound in animal tissues is not extensively documented in the provided scientific literature. While its anti-inflammatory activity has been observed in vivo, the underlying cellular signaling pathways, gene expression changes, or specific molecular targets within animal tissues that mediate these effects require further comprehensive investigation.

Advanced Analytical Methodologies for Thalicsessine Research

Quantitative and Qualitative Analysis Techniques

The characterization of Thalicsessine in research settings relies on a combination of highly sensitive and selective analytical techniques, each offering unique insights into its chemical structure and concentration within diverse samples.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is a cornerstone technique for the qualitative and quantitative analysis of this compound and similar natural compounds due to its high sensitivity, selectivity, and ability to handle complex matrices. metabolomicsworkbench.org This hyphenated technique combines the separation power of HPLC with the detection and identification capabilities of tandem mass spectrometry. For compounds such as this compound, which are often present in low concentrations within complex natural extracts, HPLC-MS/MS offers significant advantages by minimizing matrix interference and providing precise identification through characteristic fragmentation patterns. metabolomicsworkbench.org

In the analysis of natural products, including alkaloids (a class of compounds often containing nitrogen, similar to this compound's molecular formula), HPLC-MS/MS methods typically employ reversed-phase columns for separation. Mobile phases commonly consist of aqueous solutions with modifiers like formic acid or ammonium (B1175870) formate, paired with organic solvents such as acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH). For instance, a method for determining lupin alkaloids utilized H2O with 0.1% heptafluorobutyric acid (HFBA) and ACN:MeOH (50:50, v/v) with 0.1% HFBA as mobile phases, demonstrating effective separation and detection of multiple analytes. metabolomicsworkbench.org The mass spectrometry component, often operating in dynamic multiple reaction monitoring (MRM) mode, allows for highly specific and sensitive detection by monitoring specific precursor-to-product ion transitions unique to this compound. This approach enables simultaneous identification and quantification of target compounds, even in the presence of numerous co-eluting substances.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established technique primarily utilized for the analysis of volatile and semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique is invaluable for profiling the volatile metabolite landscape of samples from which this compound is extracted. Many natural product extracts contain a diverse array of volatile organic compounds (VOCs), including terpenes, aldehydes, alcohols, and short-chain esters, which can be effectively separated and identified by GC-MS.

For non-volatile or polar metabolites, chemical derivatization is a necessary pre-analytical step to increase their volatility and thermal stability, making them amenable to GC-MS analysis. This process involves converting polar functional groups into less polar, more volatile derivatives. GC-MS systems typically employ capillary columns (e.g., HP-5MS fused silica) with helium as the carrier gas. Detection is achieved through electron impact (EI) ionization, followed by mass analysis in full scan or selected ion monitoring (SIM) modes, allowing for identification based on mass spectral libraries (e.g., NIST library) and retention indices. The application of GC-MS provides a complementary profile of the volatile components present in a complex matrix, contributing to a holistic understanding of the sample's chemical composition alongside this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique widely employed in metabolomics for the simultaneous identification and quantification of a broad range of primary and secondary metabolites, including alkaloids. Unlike MS-based techniques, NMR does not require prior separation of components in a mixture for initial profiling, making it an ideal tool for unbiased metabolomics studies.

Proton NMR (1H NMR) is the most commonly used approach in metabolomics due to the high natural abundance of 1H and the relatively short acquisition times. It provides a comprehensive "fingerprint" of the metabolites present in a sample. For more detailed structural elucidation of this compound or other novel compounds within complex mixtures, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are invaluable. These 2D experiments provide direct evidence for atom connectivity and spatial arrangements, allowing for the unambiguous identification of compounds without extensive fractionation. While 1H NMR can suffer from signal overlap in highly complex samples, 13C NMR offers a larger chemical shift range, leading to better signal dispersion and less overlap, making it a useful complement for identifying metabolites like terpenes and saponins, and potentially providing additional insights into this compound's structure.

Extraction and Sample Preparation Protocols for Complex Matrices

The accurate analysis of this compound from complex biological or natural matrices critically depends on efficient and selective extraction and sample preparation protocols. This compound, as a compound found in natural extracts metabolomicsworkbench.org, often co-exists with numerous other compounds, necessitating clean-up steps to minimize matrix interference and concentrate the analyte.

Alkaloids, a class of compounds often containing nitrogen like this compound, are typically present in low concentrations in complex matrices, requiring specific procedures to obtain alkaloid-rich fractions. Classical acid-base extraction is a common strategy, leveraging the basic nature of alkaloids. In this method, an alkaloid-containing sample is initially extracted with an acidic aqueous or alcoholic solution. The aqueous fraction is then defatted with a nonpolar solvent. Subsequently, the aqueous phase is made alkaline, causing the neutral alkaloids to become insoluble, allowing their extraction with a hydrophobic organic solvent, thereby removing polar interferences. Alternatively, the sample can be moistened with an aqueous base solution and then extracted directly with an organic solvent.

Solid-Phase Extraction (SPE) is widely employed as an efficient clean-up step after initial solvent extraction. metabolomicsworkbench.org SPE cartridges, particularly mixed-mode cation-exchange cartridges (e.g., PCX and MCX), are effective for purifying and extracting basic compounds like alkaloids by combining ion exchange and reverse-phase retention mechanisms. This technique provides good selectivity and minimizes matrix interference, which is crucial for sensitive detection by downstream analytical instruments like HPLC-MS/MS. metabolomicsworkbench.org Another approach, the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, initially developed for pesticide residues, has been adapted for multi-residue determination of compounds in complex food and feed samples. This method involves a salting-out extraction step followed by dispersive solid-phase extraction (dSPE) for clean-up, using various sorbent materials to remove interferences. The choice of extraction solvent, such as acetonitrile (ACN), is critical as it can extract a broad range of organic compounds while minimizing co-extraction of lipophilic materials.

The selection of the appropriate sample preparation method depends on the specific matrix, the concentration of this compound, and the subsequent analytical technique, with the goal of achieving high recovery and minimal matrix effects.

Method Validation for Reproducibility and Accuracy in Research Settings

Method validation is an indispensable process in analytical research, ensuring that a developed analytical procedure consistently yields reliable, accurate, and reproducible results for its intended purpose. Adherence to established guidelines, such as those from the International Conference on Harmonisation (ICH), is crucial for validating methods used in the analysis of chemical compounds like this compound.

Key parameters evaluated during method validation include:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For complex natural extracts, demonstrating that the this compound peak is well-resolved from other components is critical.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of solutions at different concentrations and establishing a calibration curve with a good linear relationship (e.g., correlation coefficient r > 0.999).

Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. metabolomicsworkbench.org For instance, LOQs for lupin alkaloids using HPLC-MS/MS were reported between 1 and 25 µg/Kg, demonstrating high sensitivity. metabolomicsworkbench.org

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision, involving different analysts, equipment, or days). Precision is often expressed as relative standard deviation (RSD), with acceptable values typically below 2-3% for drug substances and products.

Accuracy: The closeness of agreement between the value that is accepted as a true value and the value found. Accuracy is often determined by analyzing samples with known concentrations of the analyte (e.g., reference materials) or by comparing results with a well-characterized independent procedure. Recovery studies, where known amounts of the analyte are added to blank matrix samples, are commonly performed, with satisfactory recovery values indicating good accuracy. metabolomicsworkbench.org

Range: The interval between the upper and lower concentrations of the analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters.

By systematically validating these parameters, researchers ensure the reliability and trustworthiness of data generated for this compound research, facilitating consistent and comparable results across different studies and laboratories.

Future Research Directions and Emerging Paradigms

Chemoinformatic and Computational Approaches for Drug Discovery and SAR Prediction

The known chemical structure of Thalicsessine (C22H27NO4) provides a solid foundation for the application of chemoinformatic and computational approaches. While direct studies on this compound using these methods are not extensively documented, the principles are highly relevant for natural product research. Chemoinformatics can be employed to analyze its structural features, predict physicochemical properties, and identify potential drug-like characteristics. Computational methods, such as molecular docking, could be used to predict its binding affinities with various biological targets, offering insights into its reported analgesic and anti-inflammatory properties or other potential bioactivities. ccamp.res.in Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed if sufficient biological activity data for this compound and its congeners become available, enabling the rational design of derivatives with enhanced efficacy or specificity. These in silico approaches can significantly accelerate the drug discovery process by prioritizing compounds for experimental validation, reducing time and resource expenditure.

Bioprospecting for Novel this compound Congeners in Diverse Organisms

The discovery of this compound in evolutionarily distant organisms—plants like Thalictrum sessile and Azadirachta indica, and bacteria such as Enterococcus species—underscores the vast potential for bioprospecting. knapsackfamily.comresearchgate.netccamp.res.in This inter-kingdom presence suggests either convergent evolution of biosynthetic pathways or horizontal gene transfer events, both of which are fascinating avenues for investigation. Bioprospecting efforts can involve systematic screening of other species within the Thalictrum and Azadirachta genera, as well as a broader range of microbial communities, including those from diverse environmental niches (e.g., soil, marine environments, and other host-associated microbiomes). High-throughput metabolomics techniques, coupled with advanced chromatographic and spectroscopic methods, will be crucial for identifying novel congeners or structural analogs of this compound. The identification of such compounds could reveal new scaffolds with improved pharmacological profiles or provide insights into the evolutionary biology of isoprenoid biosynthesis.

Genetic Engineering and Synthetic Biology for Enhanced Production and Diversification

The presence of this compound in varied biological systems opens doors for applying genetic engineering and synthetic biology to optimize its production and generate diversified derivatives. While the specific biosynthetic pathway for this compound remains to be fully elucidated, understanding the isoprenoid biosynthesis pathways in its natural producers is a critical first step. For plant sources like Azadirachta indica, which is known for producing complex limonoids, biotechnology approaches such as plant cell suspension and hairy root cultures have already been explored to enhance the production of other bioactive compounds, overcoming issues of genetic and environmental variability. wikipedia.org Similar strategies could be adapted for this compound.

In the context of microbial producers like Enterococcus species, synthetic biology offers the exciting prospect of engineering microbial cell factories. Although genetic manipulation in Enterococcus can be challenging due to barriers like thick cell walls and restriction-modification systems, ongoing research is focused on overcoming these hurdles. unimelb.edu.aunih.govfrontiersin.org By identifying and transferring the genes responsible for this compound biosynthesis into more tractable microbial hosts (e.g., Escherichia coli or Saccharomyces cerevisiae), researchers could achieve scalable, controlled, and sustainable production. Moreover, synthetic biology tools could be used to introduce pathway modifications, enabling the production of non-natural this compound analogs with potentially novel or enhanced bioactivities.

Role of this compound in Chemical Ecology and Host-Microbe Interactions

In plants, secondary metabolites like this compound are often integral to chemical ecology, mediating interactions with herbivores, pathogens, and other plants. accessscience.comrsc.orgfrontiersin.org Its presence in Thalictrum sessile and Azadirachta indica, both plants with recognized medicinal and protective properties, indicates potential roles in plant defense mechanisms, such as deterring pests or inhibiting microbial growth. Future research could investigate whether this compound acts as an allelochemical, a signaling molecule, or a defensive compound in these plant systems, contributing to their survival and ecological fitness. Understanding these roles is crucial for appreciating the broader ecological impact of this compound.

Integration of Omics Data (Genomics, Proteomics, Metabolomics) in Research

The comprehensive study of this compound will significantly benefit from the integration of multi-omics data. Metabolomics, as demonstrated by the identification of this compound using HR-LCMS in Azadirachta indica and Enterococcus species, provides a snapshot of the small molecule profile within a biological system. knapsackfamily.comresearchgate.net

Genomics: Sequencing the genomes of this compound-producing organisms (e.g., Thalictrum sessile, Azadirachta indica, and Enterococcus strains) can identify the genes encoding the enzymes involved in its biosynthesis. For Azadirachta indica, genomic and transcriptomic analyses have already been used to identify genes and pathways related to limonoid biosynthesis. ccamp.res.inwikipedia.orgnih.gov

Proteomics: Proteomic studies can identify the proteins (enzymes) expressed under conditions conducive to this compound production, providing direct evidence for the translation of biosynthetic genes. This can help in mapping the enzymatic steps of its pathway.

Metabolomics: Beyond identification, quantitative metabolomics can track the levels of this compound and its precursors under different environmental conditions or genetic manipulations, offering insights into regulatory mechanisms and bottlenecks in its production.

Integrating these 'omics' datasets (genomics, transcriptomics, proteomics, and metabolomics) allows for a holistic understanding of the biological system. frontiersin.orgisaaa.orgmdpi.comresearchgate.netnih.gov By correlating gene expression with protein abundance and metabolite levels, researchers can elucidate the complete biosynthetic pathway of this compound, identify regulatory networks, and pinpoint targets for metabolic engineering to enhance yield or create novel derivatives. This integrated approach is essential for deciphering the complex biological processes underlying natural product synthesis and function.

Q & A

Q. What ethical and methodological standards apply to translational studies involving this compound’s preclinical testing?

- Methodological Answer :

- Adhere to ’s guidelines for animal welfare (3Rs principles) and clinical ethics (Helsinki Declaration).

- Disclose conflicts of interest and funding sources per ’s authorship criteria .

Q. Tables and Checklists

-

Experimental Reprodubility Checklist (Adapted from ):

- □ Detailed synthesis protocol (reagents, stoichiometry)

- □ Instrument calibration records

- □ Raw data deposition in public repositories

- □ Peer validation of at least two independent replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.